molecular formula C42H56O8 B1236204 PHORBOL-12-RETINOATE-13-ACETATE CAS No. 80188-99-4

PHORBOL-12-RETINOATE-13-ACETATE

Cat. No.: B1236204
CAS No.: 80188-99-4
M. Wt: 688.9 g/mol
InChI Key: GTNCUWBKHZZECN-IXTPSRJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbol-12-retinoate-13-acetate: is a synthetic compound derived from phorbol and retinoic acid. It is known for its biological activity and is used in various scientific research applications. This compound is particularly interesting due to its potential in cancer research and its role as a tumor promoter.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phorbol-12-retinoate-13-acetate typically starts with phorbol-13-acetate-20-tritylether. This intermediate is acylated using a carbodiimide method to yield its 12-retinoate. The resulting compound is then detritylated by acidic methanol to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phorbol-12-retinoate-13-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Phorbol-12-retinoate-13-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of phorbol esters and retinoic acid derivatives.

    Biology: The compound is employed in cell biology to investigate signal transduction pathways and cellular differentiation.

    Medicine: this compound is studied for its potential in cancer therapy, particularly in understanding tumor promotion and progression.

    Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical research

Mechanism of Action

Phorbol-12-retinoate-13-acetate exerts its effects by activating protein kinase C (PKC), a family of enzymes involved in various cellular processes. The compound mimics diacylglycerol (DAG), a natural activator of PKC, leading to the activation of downstream signaling pathways. This activation results in changes in gene expression, cell proliferation, and differentiation .

Comparison with Similar Compounds

Phorbol-12-retinoate-13-acetate is unique due to its dual structure, combining elements of phorbol esters and retinoic acid derivatives. Similar compounds include:

This compound stands out due to its combined effects of both phorbol and retinoic acid, making it a valuable tool in research.

Properties

CAS No.

80188-99-4

Molecular Formula

C42H56O8

Molecular Weight

688.9 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C42H56O8/c1-24(16-17-31-26(3)15-12-18-38(31,7)8)13-11-14-25(2)19-34(45)49-37-28(5)41(48)32(35-39(9,10)42(35,37)50-29(6)44)21-30(23-43)22-40(47)33(41)20-27(4)36(40)46/h11,13-14,16-17,19-21,28,32-33,35,37,43,47-48H,12,15,18,22-23H2,1-10H3/b14-11+,17-16+,24-13+,25-19+/t28-,32+,33-,35-,37-,40-,41-,42-/m1/s1

InChI Key

GTNCUWBKHZZECN-IXTPSRJDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C5=C(CCCC5(C)C)C

SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C

Pictograms

Acute Toxic; Irritant

Synonyms

12-O-retinoylphorbol-13-acetate
12-ORPA
phorbol-12-retinoate-13-acetate

Origin of Product

United States

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